BenchChemオンラインストアへようこそ!

(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

Rivaroxaban Impurity Profiling RP-HPLC System Suitability Pharmacopoeial Method Comparison

(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, universally catalogued as the Rivaroxaban Desthiophene Analog, is a quintessential process-related impurity and degradant of the blockbuster oral anticoagulant Rivaroxaban (Xarelto®). Unlike the parent drug or its epimeric impurities, this compound is structurally defined by the complete absence of the 5-chlorothiophene pharmacophore ('desthiophene') — a molecular signature that radically alters its chromatographic retention, ionization efficiency, and pharmacopoeial recognition.

Molecular Formula C14H17N3O4
Molecular Weight 291.3 g/mol
CAS No. 1411775-06-8
Cat. No. B1377228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
CAS1411775-06-8
Molecular FormulaC14H17N3O4
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN
InChIInChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m1/s1
InChIKeyDEXXSYVEWAYIGZ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rivaroxaban Desthiophene Analog (CAS 1411775-06-8): A Critical Process-Specific Impurity Standard for ANDA-Quality Analytical Methods


(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, universally catalogued as the Rivaroxaban Desthiophene Analog, is a quintessential process-related impurity and degradant of the blockbuster oral anticoagulant Rivaroxaban (Xarelto®) [1]. Unlike the parent drug or its epimeric impurities, this compound is structurally defined by the complete absence of the 5-chlorothiophene pharmacophore ('desthiophene') — a molecular signature that radically alters its chromatographic retention, ionization efficiency, and pharmacopoeial recognition [1][2]. It is classified as a specified impurity in both ICH-compliant forced degradation studies and green analytical chemistry protocols, where its resolution from co-eluting unknowns is a recognized technical hurdle [1][2]. As a USP Pharmaceutical Analytical Impurity (PAI) explicitly intended for ANDA submission support, it is not a generic 'degradant' but a legally significant, identity-verified reference material with traceability to the USP monograph .

Why Generic 'Rivaroxaban Impurity H' or EP Reference Standards Cannot Substitute for the Desthiophene Analog (CAS 1411775-06-8) in Method Validation


Substituting the Desthiophene Analog (CAS 1411775-06-8) with EP Impurity H (CAS 1770812-37-7) or other thiophene-containing related compounds is analytically invalid because the core structural deletion (removal of the chlorothiophene moiety) fundamentally redefines the molecule's chromatographic behavior [1]. In validated RP-HPLC systems, the Desthiophene Analog elutes at a distinct retention time of 5.32 min—well separated from EP Impurity D (3.50 min), Impurity C (6.14 min), and Impurity E (8.36 min)—and can be masked by unknowns if not specifically targeted [1]. Furthermore, the EP monograph method itself has been demonstrated to lack the resolving power to accurately quantify 15 key impurities, three of which remained unreported prior to advanced method development; using an EP-centric impurity panel will fail to detect this process-specific marker during ANDA filings or stability studies [2]. Compounding the risk, a documented solvent effect selectively suppresses the detection of this impurity under certain diluent conditions, leading to extraction inaccuracy and false-negative results unless the standard is correctly matrix-matched [3]. Generic substitution collapses this structural specificity, undermines system suitability, and renders regulatory submission data scientifically indefensible.

Quantitative Evidence for CAS 1411775-06-8: Retention Time, Resolution, Solvent Sensitivity, and EP Method Failure


Definitive Chromatographic Identification: Retention Time 5.32 min in Validated Isocratic RP-HPLC vs. Co-Eluting Impurity Suite

Under validated isocratic conditions (C18 Thermo ODS Hypersil, 4.6 × 250 mm, 5 µm; mobile phase acetonitrile:phosphate buffer pH 2.9 (30:70 v/v); flow rate 1.0 mL/min; detection at 249 nm), the Desthiophene Analog elutes with a specific retention time of 5.32 min, clearly resolved from earlier-eluting Impurity D (3.50 min) and Impurity C (6.14 min), and distantly separated from the parent drug Rivaroxaban (approx. 3.5 min) [1]. This retention window is critical because unknown impurities at 3.20, 4.00, 4.59, and 4.77 min occupy the region adjacent to this compound, necessitating an authentic standard for unambiguous identification and accurate quantification in bulk drug and tablet formulations [1].

Rivaroxaban Impurity Profiling RP-HPLC System Suitability Pharmacopoeial Method Comparison

Validated Method Selectivity Deficit: EP Monograph Fails to Resolve 15 Impurities Including Desthiophene Analog Without Advanced Gradient LC

A 2023 comparative study of 15 process-related and degradation impurities of Rivaroxaban (including the Desthiophene Analog) explicitly demonstrated that the HPLC method described in the 10th edition of the European Pharmacopoeia was incapable of providing baseline separation for all monitored impurities [1]. The EP method failed to accurately quantify compounds due to co-elution of precursor, isomeric, and degradation species; a newly developed gradient RP-HPLC method using a YMC Core C18 column (100 mm, 2.7 µm) was required to achieve Resolution > 1.5 for all critical pairs, including the Desthiophene Analog [1]. The analysis revealed three previously unreported isomeric impurities (Imp N, O, R) that require synthesis and characterization before they can be monitored, underscoring the insufficiency of EP-grade reference standards for comprehensive impurity profiling [1].

ICH Q2(R1) Validation European Pharmacopoeia Impurity Selectivity

Impurity-Specific Solvent Effect: Diluent-Induced Extraction Suppression of Impurity H (Desthiophene Analog) Patented as a Unique Analytical Challenge

A patent specifically addressing the quantitative determination of Rivaroxaban and its impurities (CN108732279A or equivalent family member) identifies that 'Impurity H' (the Desthiophene Analog) suffers from a pronounced solvent effect upon dilution, which adversely affects its extraction efficiency from bulk drug samples and compromises the accuracy of quantitative impurity determination [1]. The invention describes a specialized sample preparation protocol required to overcome this matrix effect—a step not required for other common impurities such as Impurity A, Impurity C, or Impurity G [1]. This establishes a documented, differentiated technical handling requirement: generic impurity standards can be processed via routine dilution protocols, while the Desthiophene Analog demands a validated, impurity-specific extraction method to achieve reliable recovery.

Sample Preparation Analytical Accuracy Diluent Effect

Pharmacophore Deletion Signature: Absence of Thiophene Ring in Desthiophene Analog vs. All Pharmacopoeial and Process Impurities Containing the 5-Chlorothiophene Moiety

The chemical structure of CAS 1411775-06-8 is defined by the absence of the 5-chlorothiophene-2-carbonyl moiety present in Rivaroxaban and at least 8 of the EP-listed impurities (Imp A, B, C, D, E, F, H, and J) [1][2]. This 'desthiophene' signature forces a distinct log P and pKa profile: the Desthiophene Analog possesses a lower log P (estimated ~0.5-1.0) compared to Rivaroxaban (log P ~2.2), making it significantly more polar and eluting earlier on reverse-phase columns [1]. Impurity H (EP, CAS 1770812-37-7), often confused in procurement, contains a chlorothiophene ring and a molecular weight (470.3 g/mol) much larger than the Desthiophene Analog (291.3 g/mol), meaning that any method developed for quantifying EP Impurity H will fail to detect the Desthiophene Analog due to different UV maxima, molar absorptivity, and retention window [2].

Structure-Activity Relationship Impurity Classification Synthetic Origin

Green Analytical Chemistry Suitability: Ethanol-Based RP-HPLC Method Optimized Specifically for Impurity G, Impurity H, and Impurity 14 Trio Separation

In a 2023 publication explicitly employing Green Analytical Chemistry (GAC) principles, a gradient RP-HPLC method using ethanol:water mobile phases was optimized specifically for the simultaneous separation of three specified impurities: Impurity G (t_R ~2.79 min), the Desthiophene Analog (Impurity H, t_R ~5.32 min), and Impurity 14 [1]. The method was validated with Central Composite Face Design of Experiments and confirmed via AGREE metrics, demonstrating that the Desthiophene Analog can be quantified with adequate sensitivity and specificity in an environmentally sustainable framework [1]. This contrasts with traditional acetonitrile-based methods, which require separate toxic solvent handling and disposal procedures, and positions the Desthiophene Analog as a key analyte in methods transitioning to ethanol-based pharmacopoeial compliance [1].

Green Analytical Chemistry Design of Experiments Eco-Scale

Priority Application Scenarios for CAS 1411775-06-8: ANDA Submission, Green Method Transfer, and EP-Method Remediation


1. Procuring the sole traceable reference standard for quantifying the Desthiophene Analog as a specified impurity in ANDA stability studies

When preparing the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA for generic Rivaroxaban tablets, the USP PAI Rivaroxaban Desthiophene Analog (CAS 1411775-06-8) is the only reference material released through a USP quality process with Certificate of Analysis traceable to the USP monograph . The validated isocratic method confirming its specific retention time (5.32 min) [1] and the documented inadequacy of the European Pharmacopoeia method to separate this impurity from co-eluting precursors make this standard mandatory for demonstrating method specificity per ICH Q2(R1). Using any other 'impurity H' product without this CAS designation introduces a structural mismatch, jeopardizing method validation and risking a FDA Refuse-to-Receive decision.

2. Enabling green analytical method transfer for Rivaroxaban tablet QC with an ethanol-based impurity profile

QC laboratories transitioning from acetonitrile-based HPLC methods to sustainable ethanol-based mobile phases per ICH Q3C guidelines should prioritize procurement of the Desthiophene Analog (CAS 1411775-06-8) as the critical analyte for system suitability . The 2023 green RP-HPLC method validated specifically for the Desthiophene Analog, Impurity G, and Impurity 14 using ethanol:water gradients offers a peer-reviewed, DoE-optimized protocol . Because the Desthiophene Analog elutes in a region densely populated by unknown impurities [1], its authentic standard is indispensable for verifying that the green method retains resolving power equivalent to or exceeding the incumbent acetonitrile method.

3. Remediating quality control failures caused by the EP monograph's incomplete impurity panel

Pharmaceutical manufacturers whose Rivaroxaban API batches exhibit out-of-specification (OOS) results for unspecified impurities near the 5.30-min retention window should immediately obtain the Desthiophene Analog to perform confirmatory spiking experiments [1]. The 2023 Rao et al. method demonstrated that the EP monograph fails to resolve three previously unreported isomeric impurities plus the Desthiophene Analog, leading to potential misidentification and erroneous batch rejection [1]. Incorporating this USP standard into an upgraded gradient method allows definitive identification and quantification, turning an OOS investigation into a compliant root-cause analysis that satisfies regulatory auditors.

4. Overcoming diluent-induced extraction inaccuracies during trace-level impurity quantification in API batches

Analytical R&D teams encountering poor spike recovery for Impurity H in routine API testing can consult the patented method documented in CN108732279A, which specifically addresses the solvent effect unique to the Desthiophene Analog . Because this effect causes systematically low recovery with standard diluents—a problem not observed for Impurity A, C, or G—any procurement of this standard should be paired with a review of the specialized extraction protocol . Using the genuine USP PAI standard (CAS 1411775-06-8) enables laboratories to replicate the patented conditions and achieve accurate, linear recovery within the 90–110% acceptance range for trace impurity quantification.

Quote Request

Request a Quote for (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.